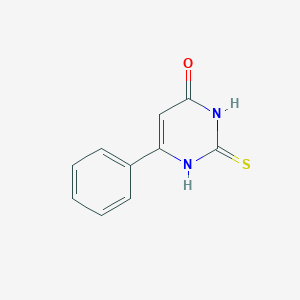![molecular formula C19H17NO2 B182666 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline CAS No. 2859-53-2](/img/structure/B182666.png)
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline, also known as DMEQ, is a synthetic compound that belongs to the family of quinoline derivatives. DMEQ has been studied extensively for its potential use in scientific research applications due to its unique properties and mechanism of action.
作用機序
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various cellular processes, including cell growth and differentiation. The inhibition of PKC by 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline results in the activation of the caspase pathway, leading to apoptosis of cancer cells and potentially providing a therapeutic benefit in the treatment of cancer.
生化学的および生理学的効果
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis, and the modulation of immune system function. 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline in lab experiments is its fluorescent properties, which allow for easy imaging of live cells. However, one limitation is that 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities for experiments.
将来の方向性
There are several potential future directions for research on 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of neurodegenerative disorders, and the exploration of its anti-inflammatory properties for the treatment of inflammatory diseases. Additionally, further studies could be conducted to better understand the mechanism of action of 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline and its potential use in combination with other therapies for the treatment of cancer.
合成法
The synthesis of 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde with malononitrile to form the corresponding intermediate. This intermediate is then reacted with ethyl cyanoacetate to form the final product, 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline.
科学的研究の応用
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline has been used in various scientific research applications, including as a fluorescent probe for imaging of live cells and as a potential anti-cancer agent. 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
CAS番号 |
2859-53-2 |
|---|---|
製品名 |
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline |
分子式 |
C19H17NO2 |
分子量 |
291.3 g/mol |
IUPAC名 |
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C19H17NO2/c1-21-16-10-9-15(19(13-16)22-2)8-7-14-11-12-20-18-6-4-3-5-17(14)18/h3-13H,1-2H3/b8-7+ |
InChIキー |
JWVFZPJNCCZECZ-BQYQJAHWSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)OC |
SMILES |
COC1=CC(=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OC |
正規SMILES |
COC1=CC(=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



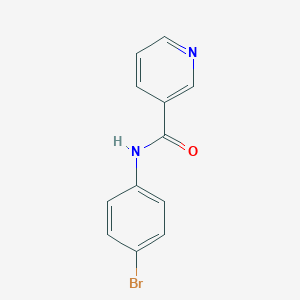
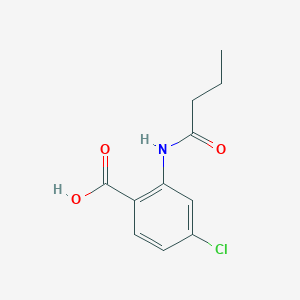
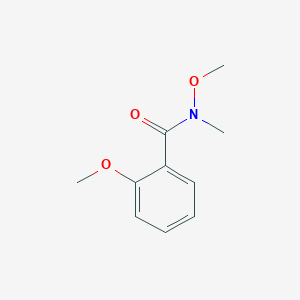

![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)
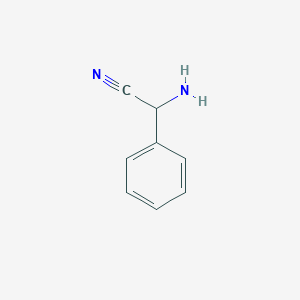

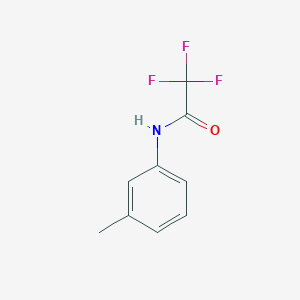
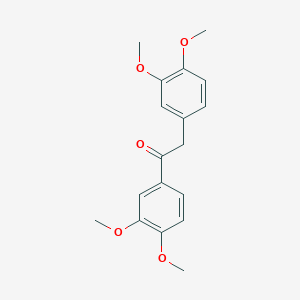

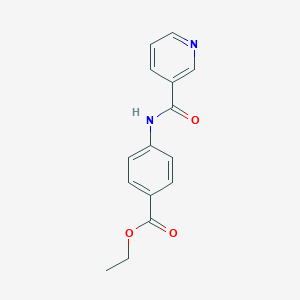
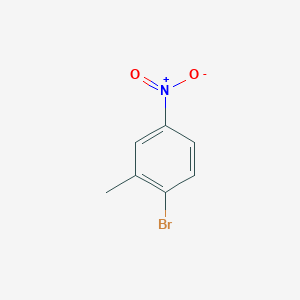
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B182608.png)
